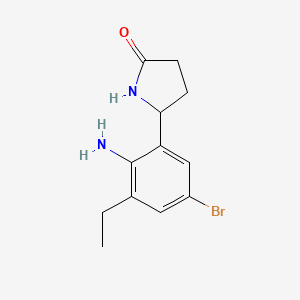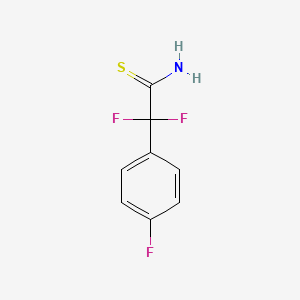
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide is a fluorinated organic compound with the molecular formula C₈H₆F₃NS and a molecular weight of 205.20 g/mol . This compound is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to an ethanethioamide backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide typically involves the reaction of 4-fluorobenzaldehyde with difluoromethylthioamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,2-Difluoro-2-(4-fluorophenyl)ethanethioamide can be compared with other fluorinated ethanethioamide derivatives. Similar compounds include:
2,2-Difluoro-2-(4-chlorophenyl)ethanethioamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring. It may exhibit different reactivity and biological activity due to the presence of chlorine.
2,2-Difluoro-2-(4-bromophenyl)ethanethioamide: The presence of a bromine atom on the phenyl ring can influence the compound’s chemical properties and interactions with biological targets.
2,2-Difluoro-2-(4-methylphenyl)ethanethioamide: The methyl group on the phenyl ring can affect the compound’s solubility and reactivity compared to the fluorinated derivative.
The uniqueness of this compound lies in its specific fluorinated structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F3NS |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H6F3NS/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
ILIUIDRRZNOILJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=S)N)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B13155783.png)
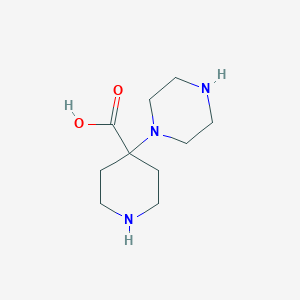
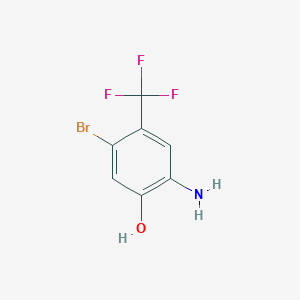
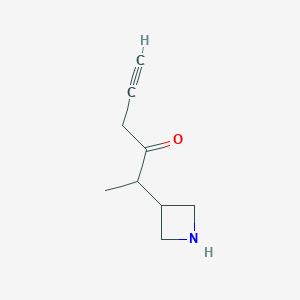

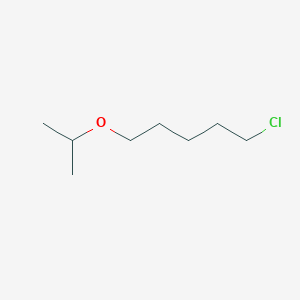
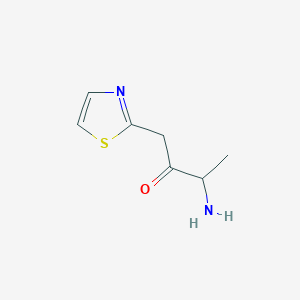


![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13155822.png)


![2-[4-(Dimethylsulfamoyl)-2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13155835.png)
